molecular formula C15H18N2OS2 B11138772 N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide

N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide

Cat. No.: B11138772
M. Wt: 306.5 g/mol
InChI Key: IBTKQVVBWSHWNH-UHFFFAOYSA-N
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Description

N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is a synthetic organic compound with the molecular formula C15H18N2OS2 and a molecular weight of 306.45 g/mol . This compound is characterized by the presence of a cyano group, two ethylsulfanyl groups, and a 4-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with a suitable cyano compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

    Reduction: Lithium aluminum hydride; 0°C to room temperature.

    Substitution: Bromine, nitric acid; room temperature.

Major Products Formed

Scientific Research Applications

N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl groups can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyano-2,2-bis(methylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide
  • N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-chlorobenzamide

Uniqueness

N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is unique due to the presence of both cyano and ethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications .

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide

InChI

InChI=1S/C15H18N2OS2/c1-4-19-15(20-5-2)13(10-16)17-14(18)12-8-6-11(3)7-9-12/h6-9H,4-5H2,1-3H3,(H,17,18)

InChI Key

IBTKQVVBWSHWNH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C#N)NC(=O)C1=CC=C(C=C1)C)SCC

Origin of Product

United States

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